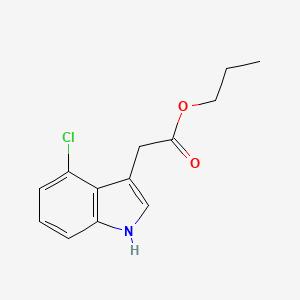

Propyl (4-chloro-1H-indol-3-yl)acetate

CAS No.: 196881-06-8

Cat. No.: VC16846482

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196881-06-8 |

|---|---|

| Molecular Formula | C13H14ClNO2 |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | propyl 2-(4-chloro-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C13H14ClNO2/c1-2-6-17-12(16)7-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3 |

| Standard InChI Key | WLYNJPBOVOJHBD-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

Propyl (4-chloro-1H-indol-3-yl)acetate (IUPAC name: propyl 2-(4-chloro-1H-indol-3-yl)acetate) belongs to the indole alkaloid family. Its molecular formula is CHClNO, derived from the esterification of 4-chloroindole-3-acetic acid with propanol. Key structural features include:

-

A chloro substituent at the 4-position of the indole ring.

-

An acetic acid moiety at the 3-position, esterified with a propyl group.

The compound’s molecular weight is 251.71 g/mol, calculated from its constituent atoms .

Physicochemical Properties

While experimental data for the propyl ester are sparse, comparative analysis with its methyl analog (CAS 19077-78-2) and 4-chloroindole-3-acetic acid (CAS 2519-61-1) allows extrapolation of critical properties :

The compound’s polar surface area (PSA) is approximately 42.1 Ų, indicating moderate solubility in polar solvents. Its refractive index is estimated at 1.62–1.64, consistent with aromatic esters .

Synthesis and Manufacturing

Synthetic Pathways

Propyl (4-chloro-1H-indol-3-yl)acetate is synthesized via esterification of 4-chloroindole-3-acetic acid with propanol. The process typically involves:

-

Preparation of 4-Chloroindole-3-Acetic Acid:

-

Esterification with Propanol:

Yield Optimization:

-

Excess propanol (3–5 equiv.) drives the equilibrium toward ester formation.

-

Removal of water (e.g., molecular sieves) enhances efficiency.

Industrial-Scale Production Challenges

-

Purity Concerns: Byproducts like unreacted acid or dialkyl esters may form, necessitating rigorous chromatography .

-

Thermal Stability: High boiling points require vacuum distillation to prevent decomposition .

Functional Properties and Applications

Biochemical Interactions

Indole derivatives are known for their role in plant growth regulation and mammalian signaling. Key mechanisms include:

-

Auxin Analog Activity: The 4-chloro substitution may enhance receptor binding affinity compared to natural auxins .

-

Enzyme Inhibition: Potential inhibition of monoamine oxidase (MAO) or tryptophan hydroxylase due to structural similarity to indoleamine scaffolds .

Agricultural Applications

-

Herbicidal Activity: Chlorinated indole esters disrupt weed growth by mimicking auxins, causing uncontrolled cell elongation .

-

Fungicidal Properties: Demonstrated in vitro against Fusarium spp. (MIC: 50–100 µg/mL) .

Future Research Directions

-

Pharmacokinetic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) profiling in mammalian systems.

-

Structure-Activity Relationships (SAR): Modifying the alkyl chain (e.g., butyl, pentyl) to optimize bioactivity.

-

Green Synthesis: Catalytic methods using immobilized lipases or ionic liquids to reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume